molecular formula C13H19NO3S B14906536 4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide

4-(methanesulfonylmethyl)-N-(2-methylpropyl)benzamide

Cat. No.: B14906536
M. Wt: 269.36 g/mol
InChI Key: ZBDKXOSVSLXEEY-UHFFFAOYSA-N
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Description

n-Isobutyl-4-((methylsulfonyl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzene ring substituted with an isobutyl group and a methylsulfonylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-4-((methylsulfonyl)methyl)benzamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.

    Acylation: Aniline is acylated with isobutyryl chloride in the presence of a base like pyridine to form n-isobutylaniline.

    Sulfonylation: n-Isobutylaniline is then sulfonylated with methylsulfonyl chloride in the presence of a base such as triethylamine to yield n-Isobutyl-4-((methylsulfonyl)methyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-4-((methylsulfonyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

n-Isobutyl-4-((methylsulfonyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isobutyl-4-((methylsulfonyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • n-Butyl-4-((methylsulfonyl)methyl)benzamide
  • n-Isopropyl-4-((methylsulfonyl)methyl)benzamide
  • n-Isobutyl-4-((ethylsulfonyl)methyl)benzamide

Uniqueness

n-Isobutyl-4-((methylsulfonyl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-(2-methylpropyl)-4-(methylsulfonylmethyl)benzamide

InChI

InChI=1S/C13H19NO3S/c1-10(2)8-14-13(15)12-6-4-11(5-7-12)9-18(3,16)17/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

ZBDKXOSVSLXEEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)C

Origin of Product

United States

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